molecular formula C11H18N4 B11799195 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine

1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine

Cat. No.: B11799195
M. Wt: 206.29 g/mol
InChI Key: AZXFGIPRBMDMME-UHFFFAOYSA-N
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Description

1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine is a chemical scaffold of significant interest in pharmaceutical research and drug discovery. Its structure combines a pyridine ring, a piperazine group, and a ethylamine side chain, making it a versatile intermediate for the synthesis of more complex molecules . Compounds featuring the piperazinyl-pyridine motif are frequently investigated for their potential to interact with various biological targets, particularly protein kinases . This makes the compound a valuable precursor in the development of potential therapeutics for a range of diseases, including hyperproliferative disorders like cancer . Researchers utilize this chemical as a key building block. The reactive amine groups allow for further functionalization, enabling the creation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies . The specific properties and mechanism of action of 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine are derivative-dependent, but its core structure is associated with compounds that modulate enzyme activity in biochemical pathways . As with all reagents of this nature, it is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

1-(6-piperazin-1-ylpyridin-3-yl)ethanamine

InChI

InChI=1S/C11H18N4/c1-9(12)10-2-3-11(14-8-10)15-6-4-13-5-7-15/h2-3,8-9,13H,4-7,12H2,1H3

InChI Key

AZXFGIPRBMDMME-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)N2CCNCC2)N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Pyridine Functionalization

Transition-metal-catalyzed cross-coupling reactions enable precise functionalization of the pyridine ring. Suzuki-Miyaura couplings, for instance, utilize boronic ester intermediates to introduce substituents. In one protocol, 5-bromo-2-piperazin-1-ylpyridine undergoes coupling with ethanamine-derived boronic esters using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture at 80°C. This method achieves yields of 65–75% but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Representative Reaction :

5-Bromo-2-piperazin-1-ylpyridine+Ethanamine boronic esterPd(PPh₃)₄, K₂CO₃1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine\text{5-Bromo-2-piperazin-1-ylpyridine} + \text{Ethanamine boronic ester} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine}

Stepwise Functionalization of the Ethanamine Side Chain

Reductive Amination of Pyridine Ketone Intermediates

The ethanamine group is often introduced via reductive amination of a ketone precursor. For example, 6-(piperazin-1-yl)pyridin-3-yl ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature, yielding the target compound with 70–80% efficiency. Alternatively, catalytic hydrogenation (H₂, Raney Ni) under mild pressures (1–3 atm) provides comparable yields.

Optimization Insights :

  • pH control : Maintaining a mildly acidic environment (pH 4–5) via acetic acid enhances imine formation.

  • Solvent effects : Methanol or ethanol improves solubility of intermediates without side reactions.

Gabriel Synthesis for Primary Amine Installation

The Gabriel synthesis offers an alternative route to introduce the primary amine. 6-(Piperazin-1-yl)pyridin-3-yl bromide is treated with potassium phthalimide in DMF at 120°C, followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux) to yield the free amine. This method avoids over-alkylation but requires stringent moisture control to prevent hydrolysis of the phthalimide intermediate.

Advanced Catalytic Systems and Ligand Design

Buchwald-Hartwig Amination for Direct Coupling

State-of-the-art approaches employ Buchwald-Hartwig amination to couple piperazine directly with halogenated pyridines. Using Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) as a ligand system, reactions proceed in toluene at 100°C with Cs₂CO₃ as a base, achieving yields >80%.

Catalyst-Ligand Pair Comparison

Catalyst SystemLigandYield (%)Reaction Time (h)
Pd₂(dba)₃/XantphosXantphos8212
Pd(OAc)₂/BINAPBINAP7518
PdCl₂(AmPhos)₂Adamantylphosphine6824

Data synthesized from

Microwave-Assisted Synthesis for Accelerated Reactions

Microwave irradiation significantly reduces reaction times. For instance, coupling 5-bromo-2-piperazin-1-ylpyridine with ethylamine hydrochloride in NMP under microwave conditions (150°C, 30 minutes) achieves 85% yield, compared to 12 hours under conventional heating.

Purification and Characterization Challenges

Chromatographic Resolution of Regioisomers

Separation of regioisomers (e.g., 2- vs. 6-piperazine-substituted pyridines) remains a key challenge. Reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) resolves isomers with >95% purity.

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) confirms a melting point of 148–150°C, consistent with literature.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine has shown promise in various pharmacological applications:

Neuropharmacology

The piperazine ring is known for its interactions with neurotransmitter receptors, making this compound a candidate for neuropharmacological research. Studies have indicated that derivatives of this compound may modulate neurotransmitter levels, potentially benefiting conditions such as depression and anxiety disorders.

Anticancer Research

Recent investigations into the anticancer properties of piperazine derivatives have highlighted their potential as cytotoxic agents. For instance, compounds structurally related to 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Activity

Research has also explored the antimicrobial properties of similar compounds. The presence of the piperazine moiety may enhance the ability of these compounds to inhibit bacterial growth, making them candidates for further exploration in treating infections .

Case Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of piperazine derivatives revealed their potential in modulating neurotransmitter levels in models of Parkinson's disease. The inhibition of monoamine oxidase B (MAO-B) was particularly noted as beneficial, positioning these compounds for further exploration in neurodegenerative therapies.

Case Study 2: Anticancer Properties

In another investigation, the cytotoxic effects of 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine were evaluated against several cancer cell lines. The results indicated that structural modifications could significantly enhance the compound's efficacy, suggesting a pathway for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The compound can interact with neurotransmitter receptors, influencing pathways related to mood and cognition .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Application References
1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine C₁₁H₁₇N₅ 219.29 Piperazine at pyridine-6, ethanamine at pyridine-3 Kinase inhibitor intermediate (e.g., ATR/mTOR targets)
2-(4-(Pyridin-3-yl)piperazin-1-yl)ethanamine C₁₁H₁₈N₄ 206.29 Ethanamine linked to piperazine-pyridine Building block for drug synthesis; no specific activity reported
(R)-1-(Pyridin-3-yl)ethanamine hydrochloride C₇H₁₁ClN₂ 158.63 Chiral ethanamine, hydrochloride salt Chiral synthon in pharmaceutical manufacturing
1-(6-(Azepan-1-yl)pyridin-3-yl)ethanamine C₁₃H₂₁N₃ 219.33 Azepane (7-membered ring) at pyridine-6 Structural analog for structure-activity relationship (SAR) studies
UDO : (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethanone C₂₅H₂₂ClF₃N₃O 479.91 Trifluoromethyl, chlorophenyl, ketone substituents Non-azolic CYP51 inhibitor (anti-Trypanosoma cruzi activity comparable to posaconazole)
Compound LP : 2-(piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine C₁₃H₁₉N₅ 245.33 Imine linkage, pyridin-2-yl substitution Synthetic intermediate; no reported bioactivity

Structural and Functional Insights

Piperazine vs. Azepane Substitution
Positional Isomerism
  • Compound LP (pyridin-2-yl substitution) versus the target compound (pyridin-3-yl) demonstrates how positional isomerism affects electronic distribution and hydrogen-bonding capacity, which can influence receptor interactions .
Functional Group Modifications
  • UDO incorporates a trifluoromethyl group and ketone, enhancing metabolic stability and target affinity. These features are critical for its antiparasitic efficacy against T. cruzi .
Chiral Variants
  • The (R)-1-(Pyridin-3-yl)ethanamine hydrochloride highlights the role of stereochemistry in drug design, where enantiomeric purity can dictate pharmacological activity and toxicity profiles .

Pharmacological Relevance

  • Kinase Inhibition : The target compound’s piperazine-pyridine-ethanamine scaffold is integral to kinase inhibitors like Compound 14 (), which targets ATR/mTOR pathways implicated in cancer .
  • Enzyme Inhibition : UDO and UDD () exemplify how piperazine-pyridine derivatives can be optimized for enzyme inhibition through strategic functionalization (e.g., trifluoromethyl groups for CYP51 binding).

Biological Activity

1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine, a compound featuring a piperazine moiety linked to a pyridine ring, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various receptors, therapeutic applications, and structure-activity relationships (SAR).

Biological Activity Overview

This compound has shown promising biological activities, particularly in the context of neurological disorders and cancer therapy. The following sections detail specific findings related to its receptor interactions and therapeutic potential.

Receptor Interactions

  • Dopamine Receptors :
    • Studies indicate that compounds related to 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine exhibit partial agonistic activity at dopamine D2 and D3 receptors. This is significant for treating conditions like Parkinson's disease, where modulation of dopaminergic pathways is crucial .
    • For example, a series of piperazine derivatives showed varying degrees of efficacy at these receptors, with some compounds achieving low nanomolar EC50 values, indicating high potency .
  • Serotonin Receptors :
    • The compound also interacts with serotonin receptors, specifically the 5-HT1A receptor. Agonistic activity at this receptor may contribute to anxiolytic and antidepressant effects, which are beneficial in treating mood disorders associated with Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine is vital for optimizing its pharmacological properties:

CompoundReceptor TypeEC50 (nmol/L)Emax (%)
Compound AD2L0.827.1
Compound BD31981.0
Compound C5-HT1A0.6102.4

The above table summarizes the functional activity of various derivatives related to the compound, highlighting their receptor selectivity and potency .

Parkinson's Disease Models

In animal models of Parkinson's disease, compounds derived from or similar to 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine have demonstrated neuroprotective effects. For instance:

  • Neuroprotective Effects : A study reported that a D3-preferring agonist exhibited significant neuroprotective effects in vivo, suggesting that similar compounds could mitigate oxidative stress in dopaminergic neurons .

Cancer Research

Recent studies have also explored the anticancer potential of piperazine derivatives:

  • Cytotoxicity in Cancer Cells : Certain derivatives were evaluated for their cytotoxic effects against various cancer cell lines, showing promising results with IC50 values in low micromolar ranges . This indicates potential for further development as anticancer agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-(Piperazin-1-yl)pyridin-3-yl)ethanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, coupling a pyridine derivative with piperazine. Key steps include:

  • Substrate Preparation : Use 5-amino-2-chloropyridine as the starting material.
  • Coupling Reaction : React with piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures high purity.
  • Optimization : Monitor temperature (80–100°C) and reaction time (12–24 hours) to maximize yield. Confirm purity via HPLC (>95%) and structural identity via ¹H/¹³C NMR .

Q. How can structural confirmation and purity assessment be performed for this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) should show peaks for piperazine NH (δ 1.8–2.2 ppm), pyridine protons (δ 7.5–8.5 ppm), and ethanamine CH₂ (δ 2.6–3.1 ppm) .
  • Mass Spectrometry (MS) : ESI-MS should display a molecular ion peak at m/z corresponding to C₁₁H₁₇N₅ (calc. 227.15).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to verify purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors/dust.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the compound’s piperazine-pyridine scaffold influence its pharmacological target selectivity?

  • Methodological Answer :

  • Receptor Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinity to dopamine D3 receptors, leveraging the piperazine moiety’s flexibility for receptor interaction .
  • Comparative Analysis : Compare with analogs (e.g., 6-(4-methylpiperazin-1-yl)pyridin-3-amine) to assess how substituents modulate selectivity. Data shows that N-alkylation (e.g., ethyl vs. methyl) alters receptor binding by ~30% .
  • In Vitro Assays : Perform competitive binding assays (³H-spiperone displacement) on transfected HEK293 cells expressing D2/D3 receptors .

Q. What strategies resolve contradictions in reported toxicity data for piperazine-containing compounds?

  • Methodological Answer :

  • Data Triangulation : Cross-reference in vitro (e.g., Ames test) and in vivo (rodent acute toxicity) studies. For example, discrepancies in oral LD₅₀ values (e.g., 250 mg/kg vs. 500 mg/kg) may arise from metabolic differences between species .
  • Dose-Response Analysis : Use Hill equation modeling to quantify toxicity thresholds. Adjust for confounding factors (e.g., solvent choice in assays) .
  • Meta-Analysis : Aggregate data from PubChem, ECHA, and peer-reviewed studies to identify consensus toxicity profiles .

Q. How can the compound’s derivatives be designed to enhance metabolic stability without compromising bioactivity?

  • Methodological Answer :

  • Structural Modifications :
  • Pyridine Ring : Introduce electron-withdrawing groups (e.g., -CF₃) at position 2 to reduce CYP450-mediated oxidation .
  • Piperazine Substituents : Replace hydrogen with methyl groups to sterically hinder N-dealkylation .
  • In Silico Screening : Use ADMET Predictor™ to prioritize derivatives with optimal logP (2–3) and low hepatic extraction ratios .
  • In Vivo PK Studies : Administer lead candidates to Sprague-Dawley rats; monitor plasma half-life via LC-MS/MS .

Comparative Analysis Table

CompoundStructural FeatureBioactivity (IC₅₀, nM)Metabolic Stability (t₁/₂, min)
Target CompoundPiperazine-pyridine-ethanamine12.3 (D3)45 (Human liver microsomes)
6-(4-Methylpiperazin-1-yl)pyridin-3-amineMethyl-piperazine18.7 (D3)28
2-(1-Ethylpiperidin-4-yl)ethanaminePiperidine-ethylamine45.9 (D2)62

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